Dixanthogen Dixanthogen Dixanthogen is a thiocarbonyl compound.
Brand Name: Vulcanchem
CAS No.: 502-55-6
VCID: VC0526349
InChI: InChI=1S/C6H10O2S4/c1-3-7-5(9)11-12-6(10)8-4-2/h3-4H2,1-2H3
SMILES: CCOC(=S)SSC(=S)OCC
Molecular Formula: C6H10O2S4
Molecular Weight: 242.4 g/mol

Dixanthogen

CAS No.: 502-55-6

Cat. No.: VC0526349

Molecular Formula: C6H10O2S4

Molecular Weight: 242.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dixanthogen - 502-55-6

Specification

CAS No. 502-55-6
Molecular Formula C6H10O2S4
Molecular Weight 242.4 g/mol
IUPAC Name O-ethyl (ethoxycarbothioyldisulfanyl)methanethioate
Standard InChI InChI=1S/C6H10O2S4/c1-3-7-5(9)11-12-6(10)8-4-2/h3-4H2,1-2H3
Standard InChI Key FVIGODVHAVLZOO-UHFFFAOYSA-N
SMILES CCOC(=S)SSC(=S)OCC
Canonical SMILES CCOC(=S)SSC(=S)OCC
Appearance Solid powder
Melting Point 30.0 °C

Introduction

Chemical Identity and Structural Characteristics

Dixanthogen (CAS 502-55-6) is classified as an organic disulfide, characterized by the general formula RSSR\text{RSSR}', where R\text{R} and R\text{R}' are ethyl groups bonded via a disulfide bridge. Its systematic IUPAC name, ethoxy[(ethoxymethanethioyl)disulfanyl]methanethione, reflects the ethoxy groups attached to thiocarbonyl and disulfide functionalities . The compound’s molecular weight is 242.38 g/mol, with a monoclinic crystalline structure and a distinct onion-like odor .

Table 1: Key Physicochemical Properties of Dixanthogen

PropertyValueSource
Molecular FormulaC6H10O2S4\text{C}_6\text{H}_{10}\text{O}_2\text{S}_4
Molecular Weight242.38 g/mol
Solubility in DMSO250 mg/mL
LogP (Partition Coefficient)3.04 (predicted)
Melting PointNot Available

The compound’s stability in organic solvents like n-hexane and dimethyl sulfoxide (DMSO) facilitates its use in laboratory settings, though its aqueous solubility is limited (0.0108 mg/mL) . Spectroscopic analyses, including UV-Vis and mass spectrometry, reveal characteristic absorption bands at 301 nm and 226 nm, attributed to thiocarbonyl and disulfide chromophores .

Synthesis and Reaction Mechanisms

Dixanthogen is synthesized via the oxidation of ethyl xanthate (EX\text{EX}^-) using triiodide (I3\text{I}_3^-) or ammonium persulfate. The reaction proceeds through a two-step mechanism:

  • Fast formation of an intermediate xanthate-iodine complex:

    2EX+I3EXIEX+2I2 \text{EX}^- + \text{I}_3^- \rightarrow \text{EX}-\text{I}-\text{EX} + 2 \text{I}^-
  • Rate-determining disproportionation:

    EXIEX(EX)2+I\text{EX}-\text{I}-\text{EX} \rightarrow (\text{EX})_2 + \text{I}^-

    where (EX)2(\text{EX})_2 represents diethyl dixanthogen .

Table 2: Optimal Conditions for Dixanthogen Synthesis

ParameterOptimal ValueImpact on Yield
pH3.0–4.0Maximizes (EX)2(\text{EX})_2 formation
Oxidation Time10–15 minutesPrevents CS2_2 byproducts
Triiodide Concentration0.5 mMBalances reaction kinetics

Deviations from these conditions lead to competing pathways, such as the decomposition of xanthate to carbon disulfide (CS2\text{CS}_2) and ethanol, which reduces dixanthogen yields .

Historical and Contemporary Applications

  • Environmental persistence: Limited data on soil adsorption (KocK_{oc}) and half-life in aquatic systems .

  • Toxicity concerns: Acute exposure risks in mammals, though specific LD50_{50} values remain undocumented .

Despite its decline in agriculture, dixanthogen persists in niche applications, such as a flotation agent in mineral processing, where it facilitates sulfide ore separation by forming hydrophobic dixanthogen layers on pyrite surfaces .

Analytical Detection Methods

Recent advancements in chromatography and mass spectrometry have improved dixanthogen quantification. A 2022 study optimized high-performance liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry (HPLC–ICP-MS/MS) for ethyl xanthate detection via dixanthogen derivatization . Key parameters include:

  • Column: C18 reverse-phase (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase: 70:30 methanol/water with 0.1% formic acid.

  • Detection Limit: 0.29 mg/L for potassium ethyl xanthate .

Spectrophotometric methods remain cost-effective alternatives, exploiting dixanthogen’s UV absorbance at 226 nm (ε18,400L\cdotpmol1\cdotpcm1\varepsilon \approx 18,400 \, \text{L·mol}^{-1}\text{·cm}^{-1}) .

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